![molecular formula C22H18N2O2 B1674638 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole CAS No. 889860-85-9](/img/structure/B1674638.png)
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are studied. This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Research suggests that GAT229, along with its enantiomer GAT228, can modulate CB1 signaling to reduce pain responses in corneal hyperalgesia (inflammation and heightened sensitivity) following corneal injury .
- For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives exhibited anti-HIV activity against both HIV-1 and HIV-2 strains in acutely infected cells .
- GAT229 has been investigated for its effects on intraocular pressure reduction in a transgenic mouse model of ocular hypertension .
- Although not directly related to GAT229, it’s interesting to note that GLP-1 receptor agonists (such as exenatide) have been effective in controlling blood glucose levels by various mechanisms, including increasing insulin secretion, inhibiting glucagon secretion, and reducing caloric intake and body weight .
Allosteric Cannabinoid Receptor 1 (CB1) Ligands
Enhancement of CB1 Receptor Activity
Anti-HIV Activity
Other Biological Effects
Comparison with Other GLP-1 Receptor Agonists
Mechanism of Action
Target of Action
GAT229, also known as “3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole” or “(S)-3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole”, is a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1) . The CB1 receptor is the most abundant G protein-coupled receptor (GPCR) in the brain, where it acts as a synaptic circuit breaker for hyperexcitability by decreasing neurotransmitter release .
Mode of Action
It binds at the extracellular (EC) ends of TMH2/3, just beneath the EC1 loop . At this site, this compound can act as a CB1 PAM only . This indicates that allosteric modulation may represent the net effect of binding at multiple sites .
Biochemical Pathways
GAT229 enhances the binding of the CB1 full agonist CP 55,940 to CHO cells expressing human recombinant CB1 (hCB1), as well as the activity of 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide (AEA) in arrestin2 recruitment assays . It also increases ERK1/2 and PLCβ3 phosphorylation in HEK293 cells expressing hCB1 . This suggests that GAT229 potentiates endocannabinoid CB1 agonism by AEA to a larger extent compared with 2-AG .
Pharmacokinetics
It is known that gat229 is a solid compound with a molecular weight of 3424 and is soluble in DMSO at 20 mg/mL . This information might suggest good bioavailability, but further studies would be needed to confirm this.
Result of Action
It also reduces intraocular pressure by 5.8 and 7.7 mm Hg after 6 and 12 hours, respectively, in a transgenic mouse model of ocular hypertension .
Action Environment
It is known that gat229 is stable for at least 4 years when stored at -20°c
Safety and Hazards
properties
IUPAC Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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